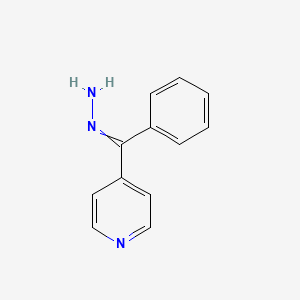
4-Benzoylpyridine hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylpyridine hydrazone: is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is derived from the condensation of 4-benzoylpyridine and hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylpyridine hydrazone typically involves the reaction of 4-benzoylpyridine with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Benzoylpyridine+Hydrazine→4-Benzoylpyridine hydrazone+Water
Industrial Production Methods: Industrial production methods for hydrazones, including this compound, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzoylpyridine hydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxides, while reduction can produce different hydrazine derivatives .
Aplicaciones Científicas De Investigación
4-Benzoylpyridine hydrazone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-benzoylpyridine hydrazone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with metal ions to form coordination complexes, which can exhibit unique biological activities.
Pathways Involved: The compound can induce cell death pathways such as apoptosis and autophagy, making it a potential candidate for anticancer research.
Comparación Con Compuestos Similares
- 2-Acetylpyridine hydrazone
- 2-Benzoylpyridine hydrazone
- Benzophenone benzoyl hydrazone
- Benzophenone isonicotinoyl hydrazone
Comparison: 4-Benzoylpyridine hydrazone is unique due to its specific structure, which allows it to form stable coordination complexes with metals. This property distinguishes it from other similar compounds, which may not exhibit the same level of stability or biological activity .
Propiedades
Número CAS |
91396-85-9 |
|---|---|
Fórmula molecular |
C12H11N3 |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
[phenyl(pyridin-4-yl)methylidene]hydrazine |
InChI |
InChI=1S/C12H11N3/c13-15-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9H,13H2 |
Clave InChI |
VUPUTOGGTDBQIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NN)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

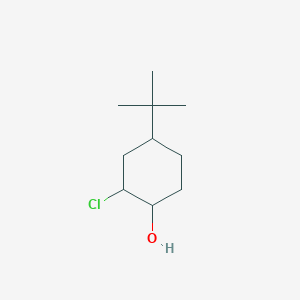
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
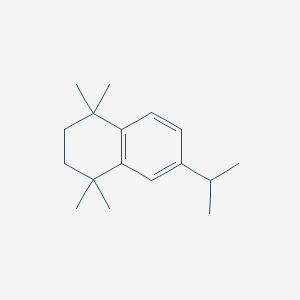
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
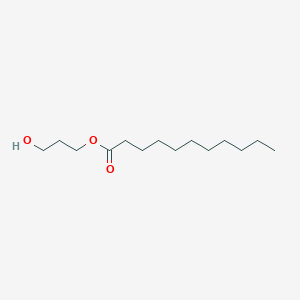
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)

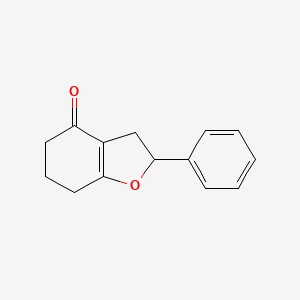
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
